![molecular formula C22H33ClS2 B14207524 1-Chloro-2,4-bis[(oct-1-en-1-yl)sulfanyl]benzene CAS No. 830321-00-1](/img/structure/B14207524.png)
1-Chloro-2,4-bis[(oct-1-en-1-yl)sulfanyl]benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Chloro-2,4-bis[(oct-1-en-1-yl)sulfanyl]benzene is an organic compound characterized by the presence of a benzene ring substituted with a chlorine atom and two oct-1-en-1-ylsulfanyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-Chloro-2,4-bis[(oct-1-en-1-yl)sulfanyl]benzene typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the oct-1-en-1-ylsulfanyl groups, which can be derived from oct-1-ene and thiol compounds.
Substitution Reaction: The oct-1-en-1-ylsulfanyl groups are then introduced to the benzene ring through a substitution reaction. This reaction is facilitated by the presence of a suitable catalyst and occurs under controlled temperature and pressure conditions.
Chlorination: The final step involves the chlorination of the benzene ring at the 1-position. This can be achieved using chlorinating agents such as thionyl chloride or phosphorus pentachloride.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.
Análisis De Reacciones Químicas
Types of Reactions
1-Chloro-2,4-bis[(oct-1-en-1-yl)sulfanyl]benzene can undergo various chemical reactions, including:
Oxidation: The sulfanyl groups can be oxidized to sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to remove the chlorine atom or to modify the sulfanyl groups using reducing agents like lithium aluminum hydride.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for this purpose include sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as a solvent.
Reduction: Lithium aluminum hydride, ether as a solvent.
Substitution: Sodium methoxide, potassium tert-butoxide, dimethyl sulfoxide as a solvent.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Dechlorinated benzene derivatives, modified sulfanyl groups.
Substitution: Benzene derivatives with different functional groups replacing the chlorine atom.
Aplicaciones Científicas De Investigación
1-Chloro-2,4-bis[(oct-1-en-1-yl)sulfanyl]benzene has several applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent or as a building block for drug development.
Industry: It is used in the production of specialty chemicals, polymers, and materials with specific properties.
Mecanismo De Acción
The mechanism by which 1-Chloro-2,4-bis[(oct-1-en-1-yl)sulfanyl]benzene exerts its effects depends on the specific reaction or application:
Molecular Targets: The compound can interact with various molecular targets, including enzymes, receptors, and nucleic acids, depending on its derivatives and modifications.
Pathways Involved: The pathways involved may include oxidative stress, signal transduction, and metabolic processes, depending on the biological context.
Comparación Con Compuestos Similares
Similar Compounds
1-Chloro-2,4-dimethylbenzene: Similar in structure but with methyl groups instead of oct-1-en-1-ylsulfanyl groups.
1-Chloro-2,4-dichlorobenzene: Similar in structure but with additional chlorine atoms instead of sulfanyl groups.
1-Chloro-2,4-bis(phenylsulfanyl)benzene: Similar in structure but with phenylsulfanyl groups instead of oct-1-en-1-ylsulfanyl groups.
Uniqueness
1-Chloro-2,4-bis[(oct-1-en-1-yl)sulfanyl]benzene is unique due to the presence of long-chain oct-1-en-1-ylsulfanyl groups, which impart distinct chemical and physical properties. These properties make it suitable for specific applications in organic synthesis and material science.
Propiedades
Número CAS |
830321-00-1 |
|---|---|
Fórmula molecular |
C22H33ClS2 |
Peso molecular |
397.1 g/mol |
Nombre IUPAC |
1-chloro-2,4-bis(oct-1-enylsulfanyl)benzene |
InChI |
InChI=1S/C22H33ClS2/c1-3-5-7-9-11-13-17-24-20-15-16-21(23)22(19-20)25-18-14-12-10-8-6-4-2/h13-19H,3-12H2,1-2H3 |
Clave InChI |
GKRPMNORUGNVRD-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCC=CSC1=CC(=C(C=C1)Cl)SC=CCCCCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



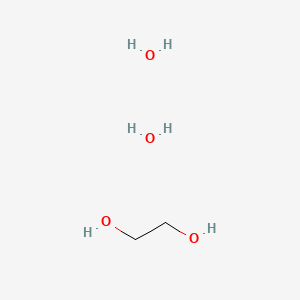
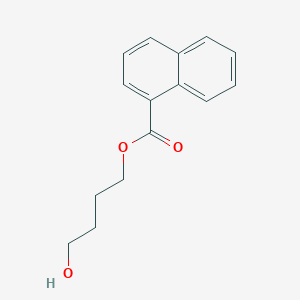
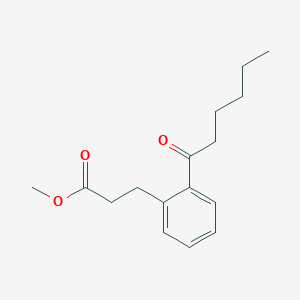

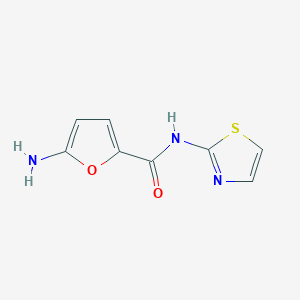
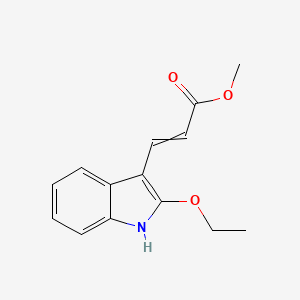
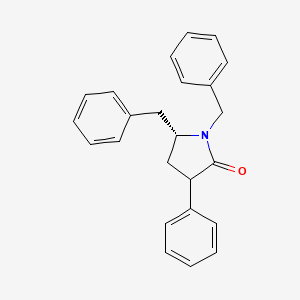
![(2R)-2-Methyl-3-[(phenylcarbamoyl)amino]propanoic acid](/img/structure/B14207484.png)
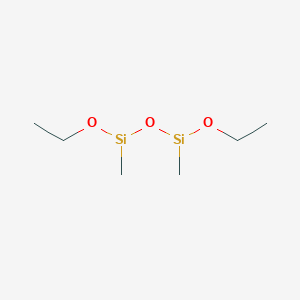
![1,1'-[3-(Trifluoromethyl)hept-3-ene-1,7-diyl]dibenzene](/img/structure/B14207494.png)
![n-[2-(1h-Pyrazol-4-yl)-1h-indol-5-yl]benzamide](/img/structure/B14207495.png)
![N-[(E)-hydrazinylidenemethyl]-5-phenylnaphthalene-2-carboxamide](/img/structure/B14207500.png)
![Piperazine, 1-[(2-hydroxy-9-acridinyl)carbonyl]-4-(3-hydroxyphenyl)-](/img/structure/B14207505.png)
